molecular formula C17H16F3N7O B2362884 Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone CAS No. 2380166-75-4

Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone

Cat. No.: B2362884
CAS No.: 2380166-75-4
M. Wt: 391.358
InChI Key: JWOHUYVYHIUFGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored for PTTPDM. Notably, metal-free methods have gained prominence due to their environmental friendliness and scalability. For instance, a multi-component reaction involving readily available starting materials has been employed to synthesize 3-trifluoromethyl-1,2,4-triazoles, a key intermediate in PTTPDM synthesis . Further optimization and exploration of alternative pathways are warranted.


Molecular Structure Analysis

PTTPDM’s molecular structure is characterized by its fused triazolothiadiazine core. The five-membered triazole ring and six-membered thiadiazine ring form the central scaffold. The ability of PTTPDM to engage in hydrogen bonding interactions makes it an attractive pharmacophore for specific receptor binding. Isomeric variants of triazolothiadiazine exist, including 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which exhibit diverse biological activities .


Physical And Chemical Properties Analysis

  • Melting Point : PTTPDM exhibits a melting point of approximately 188–189°C .
  • IR Spectra : Infrared spectroscopy confirms the presence of specific bonds (e.g., C=O, C-N, C-F) in PTTPDM .

Properties

IUPAC Name

pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7O/c18-17(19,20)16-23-22-13-5-6-14(24-27(13)16)25-8-3-9-26(11-10-25)15(28)12-4-1-2-7-21-12/h1-2,4-7H,3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHUYVYHIUFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=N2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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